Nucleophilicity in Polar Aprotic Solvents: p-Chlorophenolate vs. Unsubstituted Phenolate
The nucleophilicity of p-chlorophenolate, the active anionic species of sodium 4-chlorophenolate, is quantifiably distinct from that of unsubstituted phenolate in polar aprotic solvents. This difference, measured using the Mayr nucleophilicity scale (N), is critical for predicting reaction rates and outcomes in nucleophilic substitution and addition reactions. [1]
| Evidence Dimension | Nucleophilicity (N Parameter) in DMSO |
|---|---|
| Target Compound Data | N = 20.34, sN = 0.64 (p-chlorophenolate) |
| Comparator Or Baseline | N = 19.86, sN = 0.71 (phenolate) |
| Quantified Difference | ΔN = +0.48 |
| Conditions | Mayr nucleophilicity scale in DMSO at 20°C [1] |
Why This Matters
This quantifiable difference in nucleophilicity means sodium 4-chlorophenolate will react at a different rate than sodium phenolate in key synthetic steps, such as the formation of aryl ethers, necessitating specific optimization of reaction conditions for the chosen reagent.
- [1] Mayer, R. J., & Ofial, A. R. (2019). Ambident Reactivity of Phenolate Anions Revisited: A Quantitative Approach to Phenolate Reactivities. The Journal of Organic Chemistry, 84(14), 8837–8858. View Source
